6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3S and a molecular weight of 195.20 g/mol . This compound features a thieno[3,2-b]pyrrole core structure, which is a fused ring system containing both thiophene and pyrrole rings. The presence of formyl and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formylating agents to introduce the formyl group at the 6-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: 6-Carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 6-Hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: A derivative with additional methyl groups, affecting its chemical properties and reactivity.
4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Lacks the formyl group, resulting in different reactivity and applications.
Uniqueness
6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide multiple sites for chemical modification and functionalization. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-3-4-6(8(11)12)9-5-1-2-13-7(4)5/h1-3,9H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQLAJYXJUALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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